molecular formula C21H22N4 B13782803 1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine CAS No. 99643-43-3

1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine

Cat. No.: B13782803
CAS No.: 99643-43-3
M. Wt: 330.4 g/mol
InChI Key: HXZNMYKVHZQIKP-UHFFFAOYSA-N
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Description

1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine) is a spirocyclic heterocyclic compound featuring a fused benzimidazole-perimidine system. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological or catalytic applications. The tetramethyl substituents at the 1,1'3,3' positions likely influence electronic properties, solubility, and steric interactions.

Properties

CAS No.

99643-43-3

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

1,1',3,3'-tetramethylspiro[benzimidazole-2,2'-perimidine]

InChI

InChI=1S/C21H22N4/c1-22-16-11-5-6-12-17(16)23(2)21(22)24(3)18-13-7-9-15-10-8-14-19(20(15)18)25(21)4/h5-14H,1-4H3

InChI Key

HXZNMYKVHZQIKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C13N(C4=CC=CC5=C4C(=CC=C5)N3C)C)C

Origin of Product

United States

Biological Activity

1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine), commonly referred to as compound 99643-43-3, is a complex organic molecule characterized by its unique spiro structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

The chemical properties of this compound) are summarized in the following table:

PropertyValue
Molecular FormulaC21H22N4
Molecular Weight330.426 g/mol
Density1.3 g/cm³
Boiling Point536.6 °C at 760 mmHg
Flash Point238.4 °C
CAS Number99643-43-3

These properties indicate a stable compound with a relatively high boiling point and specific physical characteristics that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound) exhibit significant antimicrobial activity. For instance, a library of N-heterocycles derived from similar structures showed promising results against various bacterial strains. In particular, one study reported a minimum inhibitory concentration (MIC) of 10–25 µg/mL against Staphylococcus aureus, highlighting the potential of such compounds in combating resistant bacterial infections .

Anticancer Activity

The anticancer potential of nitrogen-containing heterocycles has been widely studied. Compounds with structural similarities to our target compound have been shown to interact with DNA and induce apoptosis in cancer cells. For example, zinc complexes with N-donor ligands demonstrated significant antiproliferative effects on various cancer cell lines including MCF-7 and HeLa cells . The mechanism often involves DNA intercalation and the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of new benzimidazole derivatives found that certain compounds exhibited notable antimycobacterial activity. These findings suggest that derivatives of compounds like this compound) could be explored further for their efficacy against tuberculosis .

Case Study 2: Synthesis of Diverse N-Heterocycles

Another research highlighted the synthesis of diverse N-heterocycles using gold-catalyzed reactions. Among the products were several compounds that displayed antimicrobial properties. This underscores the versatility of spiro compounds in medicinal chemistry and their potential applications in drug discovery .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The structural framework of 1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine) allows for modifications that can enhance its efficacy against various microbial strains. For instance, modifications at specific positions on the benzimidazole ring have led to the development of potent antimicrobial agents .

Anticancer Potential

The compound's unique spiro structure may contribute to its potential as an anticancer agent. Research has shown that compounds with similar structures can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The exploration of its derivatives as potential anticancer agents is ongoing, with preliminary results indicating promising activity against tumor cells .

Organic Light Emitting Diodes (OLEDs)

Due to its distinctive electronic properties, this compound) is being investigated for applications in OLED technology. Its ability to form stable films and emit light when electrically stimulated makes it a candidate for use in next-generation display technologies .

Polymer Composites

The compound can also be utilized in the synthesis of polymer composites where enhanced thermal stability and mechanical strength are desired. Its incorporation into polymer matrices has been shown to improve the overall performance characteristics of the resulting materials .

Case Studies and Research Findings

StudyFocusFindings
Gleiter et al., 1986Spectroscopic InvestigationsIdentified unique electronic transitions in spiro compounds that could be leveraged for optoelectronic applications .
Recent Antimicrobial StudiesAntimicrobial ActivityDemonstrated that modifications to the benzimidazole core significantly enhanced antimicrobial efficacy against resistant strains .
Anticancer ResearchCytotoxicityFound that derivatives showed selective cytotoxicity towards cancer cells with minimal effects on normal cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Structural Features Key Applications/Activities References
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine Dihydroperimidine with imidazole substituent Anticancer activity, crystallography
Spiro[cyclohexane-1,2'(3'H)-1'H-imidazo[4,5-b]pyridine] Spirobenzimidazole with cyclohexane moiety Nucleophilic substitution reactivity
2,3-Dihydroquinazolin-4(1H)-ones Dihydroquinazoline core Tyrosine phosphatase inhibition
2-(2-Chlorophenyl)-2,3-dihydro derivatives Dihydrobenzimidazole with aryl substituents Cytotoxic activity (PIM-1 kinase inhibition)

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 1,1'3,3'-Tetramethylspiro Compound (Predicted) 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine Spirobenzimidazoles
Molecular Weight ~400–450 g/mol 260–280 g/mol 300–350 g/mol
LogP 2.5–3.5 (moderate lipophilicity) 1.8–2.2 2.0–3.0
Solubility Low aqueous solubility Moderate in DMSO/MeOH Low in polar solvents
Thermal Stability High (spiro rigidity) Moderate High

Computational and Crystallographic Insights

  • Dihydroperimidines : X-ray crystallography confirms planar geometry and intermolecular hydrogen bonding in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, stabilizing its solid-state structure .
  • Spiro Systems : DFT studies on related spirobenzimidazoles reveal delocalized electron density across the spiro junction, enhancing electronic conjugation .

Preparation Methods

Chemical Identity and Properties

Property Data
Chemical Name 1,1'3,3'-Tetramethylspiro(2,3-dihydrobenzimidazole-2,2'-(2,3)dihydro(1H)perimidine)
CAS Number 99643-43-3
Molecular Formula C21H22N4
Molecular Weight 330.426 g/mol
Density 1.3 g/cm³
Boiling Point 536.6 °C at 760 mmHg
Flash Point 238.4 °C
Index of Refraction 1.754
LogP 4.1833

These data provide a physicochemical context for the compound, useful for synthesis and handling considerations.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound) generally involves the construction of the spiro linkage between the benzimidazole and perimidine rings, followed by methylation at the 1,1' and 3,3' positions. The key synthetic approach is the condensation of 1,8-naphthalenediamine derivatives with suitable aldehydes or ketones, catalyzed under acidic or heterogeneous catalytic conditions, to form the perimidine framework, then coupling with benzimidazole precursors.

Specific Synthetic Routes

Condensation Using Hybrid Heteropolyacid Catalysts

A notable method reported involves the use of hybrid heteropolyacid catalysts (HPA/NaY) to catalyze the condensation of 1,8-naphthalenediamine with aldehydes in ethanol at reflux (~80 °C). This method provides high yields due to the strong acidic sites and heterogeneous nature of the catalyst which facilitates protonation and activation of carbonyl groups, promoting ring closure to form the perimidine moiety.

  • Reaction conditions: Ethanol solvent, reflux at 80 °C, 5 hours.
  • Catalyst: HPA/NaY (heteropolyacid supported on sodium Y zeolite).
  • Advantages: High catalytic efficiency, environmentally benign, catalyst reusability.
Room Temperature Catalysis Using 1-Mol% Catalyst Load

An alternative approach uses 1 mol% of a novel catalyst at room temperature in ethanol, achieving efficient synthesis of substituted 2,3-dihydro-1H-perimidines. This method is characterized by shorter reaction times and high atom economy, suitable for diverse aldehydes and ketones, indicating potential adaptability for the tetramethylspiro compound synthesis.

Methylation and Spiro Formation

After the initial formation of the dihydrobenzimidazole and perimidine units, methylation at the nitrogen atoms (positions 1 and 3 on both rings) is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The spiro linkage is formed via intramolecular cyclization, often facilitated by controlled heating or microwave irradiation, to yield the final tetramethylspiro compound.

Crystallization and Purification

The compound crystallizes as a methanol solvate, with one methanol molecule entrapped per four molecules in the unit cell. Crystallographic data reveal a monoclinic system with specific cell parameters (a = 11.5777 Å, b = 9.2885 Å, c = 13.9591 Å, β = 113.472°), confirming the spiro structure and purity.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Temperature Time Yield (%) Advantages References
Hybrid Heteropolyacid (HPA/NaY) HPA/NaY in EtOH, reflux 80 °C 5 hours High High catalytic efficiency, reusable catalyst
Room Temp Catalysis 1 mol% catalyst in EtOH 25 °C Short High Mild conditions, environmentally benign
Methylation & Cyclization Methyl iodide, base, heating 50-100 °C 2-4 hours Moderate Effective methylation and spiro formation

Research Findings and Notes

  • The use of hybrid heteropolyacid catalysts significantly improves the yield and selectivity of perimidine ring formation, which is a critical step before spirocyclization.
  • Room temperature catalysis offers an energy-efficient alternative with comparable yields and broader substrate tolerance, facilitating the synthesis of substituted derivatives relevant to the tetramethylspiro compound.
  • Crystallographic studies confirm the molecular structure and purity, essential for applications requiring well-defined stereochemistry and molecular conformation.
  • The methylation step must be carefully controlled to avoid over-alkylation or side reactions, with purification typically involving recrystallization from methanol or similar solvents.

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure of 1,1'3,3'-Tetramethylspirobenzimidazole-perimidine derivatives?

Answer:
Structural confirmation requires a multi-spectral approach:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic vs. aliphatic protons) and carbon types (sp² vs. sp³). For example, in tetrahydroimidazo[1,2-a]pyridine derivatives, methyl groups show distinct singlets at ~2.5–3.5 ppm in 1H NMR, while spiro carbons appear as quaternary signals in 13C NMR .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for benzimidazole rings) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., HRMS-ESI for diethyl tetrahydroimidazopyridine dicarboxylates showed <0.02 Da deviation from theoretical values) .

Advanced: How can regioselectivity challenges in the cyclization of spirobenzimidazole-perimidine systems be mitigated?

Answer:
Regioselectivity is influenced by:

  • Catalytic Systems : Acidic conditions (e.g., p-toluenesulfonic acid) favor imine cyclization over competing pathways, as seen in benzotriazole-mediated syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states for spiro-ring formation, improving yields to >60% .
  • Substituent Directing Groups : Electron-withdrawing groups (e.g., nitro or cyano) on aromatic rings guide cyclization to specific positions, reducing byproducts .

Basic: What experimental design principles optimize the synthesis of this compound?

Answer:
Key considerations include:

  • Stepwise vs. One-Pot Reactions : One-pot protocols reduce intermediate isolation steps but require strict stoichiometric control (e.g., triethylamine as a base for in situ deprotonation) .
  • Purification Strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves diastereomers, while recrystallization improves purity (e.g., 55–61% yields reported for tetrahydroimidazopyridines) .
  • Reaction Monitoring : TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and LC-MS track progress and detect side reactions early .

Advanced: How can computational methods predict the compound’s aromaticity and electronic properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess π-conjugation in the spiro system. HOMO-LUMO gaps (<4 eV) indicate charge-transfer potential .
  • NICS (Nucleus-Independent Chemical Shift) : Quantify aromaticity in benzimidazole rings (e.g., NICS(1) values <−10 ppm confirm strong diatropic ring currents) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO stabilizes polar intermediates via hydrogen bonding) .

Advanced: How to resolve contradictions in pharmacological data (e.g., anti-inflammatory vs. cytotoxic activity)?

Answer:

  • Dose-Dependent Studies : Establish EC50/IC50 curves to differentiate therapeutic vs. toxic ranges. For example, perimidine derivatives showed anti-inflammatory activity at 10–50 μM but cytotoxicity above 100 μM .
  • Target Specificity : Use kinase profiling assays (e.g., Eurofins Panlabs®) to identify off-target effects.
  • Metabolic Stability : Compare in vitro (microsomal) and in vivo (rodent) half-lives to assess bioavailability discrepancies .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct Removal : Triethylammonium chloride salts (from amine bases) are filtered pre-purification .
  • Diastereomer Separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., 90:10 hexane/isopropanol) .
  • Yield Optimization : Recrystallization from ethanol/water mixtures improves purity (>95%) for crystalline intermediates .

Advanced: What strategies enhance the compound’s stability under storage conditions?

Answer:

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation .
  • pH Buffering : Store in neutral buffers (pH 6.8–7.2) to avoid imine ring opening .
  • Thermal Analysis : DSC/TGA identifies decomposition thresholds (e.g., stability up to 150°C for boronate esters) .

Advanced: How do substituents on the benzimidazole ring influence bioactivity?

Answer:

  • Electron-Donating Groups (e.g., methyl) : Enhance solubility and membrane permeability (logP ~2.5–3.0) but reduce target binding affinity .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase binding to inflammatory enzymes (e.g., COX-2 IC50 = 0.8 μM) but raise cytotoxicity risks .
  • Spiro-Functionalization : Rigid spiro frameworks improve metabolic resistance (t1/2 >6 h in plasma) .

Basic: What solvent systems are optimal for nucleophilic substitutions in perimidine derivatives?

Answer:

  • Polar Aprotic Solvents : DMF or DMSO facilitate SN2 reactions (e.g., benzotriazole substitution with Grignard reagents at 60–80°C) .
  • Ether Solvents : THF or dioxane stabilize boronate intermediates in Suzuki couplings .
  • Protic Solvents Avoidance : Methanol/water mixtures hydrolyze sensitive intermediates (e.g., imine bonds) .

Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?

Answer:

  • COX-2 Inhibition : Docking studies show hydrogen bonding between the spiro nitrogen and Tyr385 in COX-2’s active site (ΔG = −9.2 kcal/mol) .
  • NF-κB Pathway Modulation : Downregulates IL-6 and TNF-α expression in macrophages (IC50 = 15 μM) via IκBα phosphorylation blockade .
  • ROS Scavenging : EPR spectroscopy confirms quenching of hydroxyl radicals (IC50 = 25 μM) .

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